molecular formula C17H18F4N4O4S B4346068 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE

Cat. No.: B4346068
M. Wt: 450.4 g/mol
InChI Key: CFODMCAQFMITHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl groups and a morpholinylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl groups are introduced through a halogenation reaction, followed by the formation of the pyrazole ring via cyclization. The morpholinylsulfonyl phenyl group is then attached through a nucleophilic substitution reaction. The final step involves the acylation of the pyrazole ring with the morpholinylsulfonyl phenyl group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylsulfonyl phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the sulfonyl group with the nucleophile.

Scientific Research Applications

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE stands out due to its unique combination of difluoromethyl groups and morpholinylsulfonyl phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O4S/c18-16(19)13-9-14(17(20)21)25(23-13)10-15(26)22-11-2-1-3-12(8-11)30(27,28)24-4-6-29-7-5-24/h1-3,8-9,16-17H,4-7,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFODMCAQFMITHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE
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2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE
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2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE
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2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE
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2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE
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2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE

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